Enhanced Biliary Enrichment and Reduced Toxic Lithocholate Formation with TUDCA vs. UDCA in Primary Biliary Cirrhosis Patients
In a randomized, cross-over study involving 12 female PBC patients, TUDCA administration (750 mg/d) resulted in significantly higher biliary enrichment of ursodeoxycholate compared to UDCA (750 mg/d). Crucially, TUDCA markedly suppressed the fecal excretion of the hepatotoxic metabolite lithocholate [1].
| Evidence Dimension | Biliary Ursodeoxycholate Enrichment and Fecal Lithocholate Proportion |
|---|---|
| Target Compound Data | Biliary enrichment: 32.6% (TUDCA); Fecal lithocholate: 5.4% ± 4.0% (TUDCA) |
| Comparator Or Baseline | Biliary enrichment: 29.2% (UDCA); Fecal lithocholate: 21.9% ± 4.9% (UDCA) |
| Quantified Difference | Biliary enrichment was 11.6% higher (P < 0.05); Fecal lithocholate proportion was reduced by 75% (relative reduction) with TUDCA. |
| Conditions | Randomized, cross-over study in 12 female PBC patients; 750 mg/day for 2 months each; bile acid quantification by GC-MS in serum, duodenal bile, urine, and feces. |
Why This Matters
Superior hepatic enrichment and lower generation of a toxic, hydrophobic metabolite directly support TUDCA's improved safety and efficacy profile for chronic liver disease applications, justifying its selection over UDCA in both clinical and preclinical models.
- [1] Invernizzi, P., Setchell, K. D., Crosignani, A., Battezzati, P. M., Larghi, A., O'Connell, N. C., & Podda, M. (1999). Differences in the metabolism and disposition of ursodeoxycholic acid and of its taurine-conjugated species in patients with primary biliary cirrhosis. Hepatology, 29(2), 320–327. View Source
- [2] Rodrigues, C. M., Kren, B. T., Steer, C. J., & Setchell, K. D. (1995). Tauroursodeoxycholate increases rat liver ursodeoxycholate levels and limits lithocholate formation better than ursodeoxycholate. Gastroenterology, 109(2), 564–572. View Source
